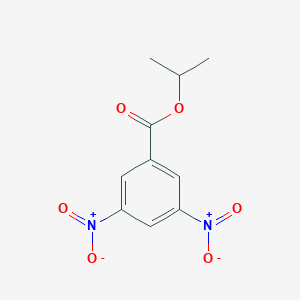

Propan-2-yl 3,5-dinitrobenzoate

Description

Properties

CAS No. |

10477-99-3 |

|---|---|

Molecular Formula |

C10H10N2O6 |

Molecular Weight |

254.2 g/mol |

IUPAC Name |

propan-2-yl 3,5-dinitrobenzoate |

InChI |

InChI=1S/C10H10N2O6/c1-6(2)18-10(13)7-3-8(11(14)15)5-9(4-7)12(16)17/h3-6H,1-2H3 |

InChI Key |

FAYNAMQMBONHIQ-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Synonyms |

Benzoic acid, 3,5-dinitro-, 1-Methylethyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Propan-2-yl 3,5-dinitrobenzoate belongs to a family of 3,5-dinitrobenzoate esters and derivatives. Key structural analogues include:

- sec-Butyl 3,5-dinitrobenzoate : A branched alkyl ester identified in marine bacterial studies, differing in steric bulk compared to isopropyl .

- Starch 3,5-dinitrobenzoate : A biopolymer derivative with demonstrated adsorption capacity for creatinine .

- Ethyl 2-(3,5-dinitrobenzamido)benzoate : A hybrid ester-amide derivative with crystallographically characterized hydrogen-bonding networks .

Table 1: Structural and Functional Comparison of 3,5-Dinitrobenzoate Derivatives

| Compound | Substituent/R-Group | Key Applications | Notable Properties |

|---|---|---|---|

| This compound | Isopropyl | Chromatography, sensors | Moderate steric hindrance |

| sec-Butyl 3,5-dinitrobenzoate | sec-Butyl | Environmental analysis | Higher hydrophobicity |

| SF1 (Naphthalen-2-yl derivative) | Naphthalene | Pharmacological agents | Enhanced π-π interactions |

| Starch 3,5-dinitrobenzoate | Polysaccharide backbone | Adsorbent materials | Biodegradability, high surface area |

Chromatographic Performance

The 3,5-dinitrobenzoate group is critical for chiral resolution in liquid chromatography. Evidence from the 13th International Symposium on Column Liquid Chromatography highlights:

- Retention Order : 3,5-Dinitrobenzoate derivatives exhibit higher retention than 4-nitrobenzoate or benzoate analogues due to increased polarity and nitro group interactions .

- Chiral Selectivity : Highest selectivity is observed with 3,5-dinitrobenzoate or 4-nitrobenzoate groups, but positioning impacts performance. For example, 1,3-substituted derivatives show lower selectivity than 1,2-substituted analogues .

- Propan-2-yl vs.

Table 2: Chromatographic Retention and Selectivity Trends

| Functional Group | Retention (Relative) | Chiral Selectivity (α) | Positional Impact (1,2 vs. 1,3) |

|---|---|---|---|

| 3,5-Dinitrobenzoate | High | 1.25–1.35 | Lower selectivity in 1,3 |

| 4-Nitrobenzoate | Moderate | 1.20–1.30 | N/A |

| Benzoate | Low | <1.10 | N/A |

Toxicity and Pharmacological Potential

Naphthalen-2-yl 3,5-dinitrobenzoate (SF1) has undergone comprehensive toxicity profiling, revealing low acute toxicity but significant subacute effects at high doses . In contrast, toxicity data for this compound remains unreported, highlighting a critical research gap.

Table 3: Toxicity Profiles of Selected Derivatives

| Compound | Acute Toxicity (LD₅₀) | Subacute Effects | Teratogenicity |

|---|---|---|---|

| Naphthalen-2-yl 3,5-dinitrobenzoate | >2000 mg/kg (rat) | Hepatic enzyme elevation | Not observed |

| This compound | Not reported | Not reported | Not reported |

Preparation Methods

Nitration of Benzoic Acid Derivatives

The synthesis of 3,5-dinitrobenzoic acid, a precursor to this compound, typically begins with the nitration of ortho-methyl benzoic acid. As described in patent CN104262164A, ortho-methyl benzoic acid is dissolved in an organic solvent such as chloroform or ethylene dichloride, followed by the dropwise addition of 95–98% nitric acid at 50–80°C. The nitration proceeds exothermically, requiring precise temperature control to avoid over-nitration or decomposition. The reaction mixture is stirred for 0.5–3 hours, after which the solvent is distilled off, and the crude product is crystallized by adding water in a 1:0.5–1 mass ratio. This method achieves yields exceeding 85% with high purity, as confirmed by melting point analysis and NMR spectroscopy.

The nitration mechanism involves electrophilic aromatic substitution, where the electron-withdrawing carboxylic acid group directs nitro groups to the meta positions relative to itself. The use of organic solvents minimizes side reactions and facilitates solvent recovery, addressing environmental concerns associated with traditional sulfuric acid-based nitration.

Esterification of 3,5-Dinitrobenzoic Acid

The esterification of 3,5-dinitrobenzoic acid with isopropanol is the critical step in producing this compound. Two primary methodologies dominate this process:

DCC/DMAP-Mediated Esterification

A widely adopted method involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. As reported by The Journal of Organic Chemistry, 3,5-dinitrobenzoic acid (1 equiv) is reacted with isopropanol (1.2 equiv) in anhydrous dichloromethane at 0–5°C. DCC (1.1 equiv) is added to activate the carboxylic acid, forming an O-acylisourea intermediate, while DMAP (0.1 equiv) accelerates the nucleophilic attack by isopropanol. The reaction is stirred for 12–24 hours at room temperature, followed by filtration to remove dicyclohexylurea (DCU) byproducts. The organic layer is washed with dilute HCl, sodium bicarbonate, and brine before being dried over anhydrous sodium sulfate. Evaporation under reduced pressure yields the crude ester, which is purified via recrystallization from ethanol/water (yield: 70–80%).

Key Advantages :

-

High regioselectivity and minimal side reactions.

-

Compatibility with acid-sensitive functional groups due to mild conditions.

Limitations :

Acid-Catalyzed Fischer Esterification

An alternative approach employs concentrated sulfuric acid as a catalyst in a Fischer esterification. In this method, equimolar amounts of 3,5-dinitrobenzoic acid and isopropanol are refluxed at 80–90°C for 6–8 hours. The water formed during the reaction is removed via azeotropic distillation using toluene or benzene to shift the equilibrium toward ester formation. After cooling, the mixture is neutralized with sodium bicarbonate, and the product is extracted with ethyl acetate. Purification by column chromatography (silica gel, hexane/ethyl acetate 4:1) affords the ester in 60–65% yield.

Key Advantages :

Limitations :

Structural and Analytical Characterization

This compound has been characterized using multiple spectroscopic and crystallographic techniques:

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.85 (d, J = 2.0 Hz, 2H, Ar-H), 8.50 (t, J = 2.0 Hz, 1H, Ar-H), 5.35 (septet, J = 6.4 Hz, 1H, OCH(CH₃)₂), 1.45 (d, J = 6.4 Hz, 6H, CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 162.4 (C=O), 148.2 (C-NO₂), 134.6 (C-Ar), 129.1 (CH-Ar), 70.1 (OCH(CH₃)₂), 21.9 (CH₃).

-

IR (KBr): ν 1725 cm⁻¹ (C=O stretch), 1530 and 1350 cm⁻¹ (NO₂ asymmetric and symmetric stretches).

Crystallographic Analysis

Single-crystal X-ray diffraction reveals that this compound crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 9.7037 Å, b = 5.7152 Å, c = 20.4739 Å, and β = 95.504°. The molecular packing exhibits weak C–H···O hydrogen bonds (C4–H4···O1, 2.46 Å) linking molecules into chains along the b-axis.

Industrial-Scale Production Considerations

Solvent and Catalyst Recovery

Patent CN104262164A highlights the use of recyclable solvents like chloroform, which reduces waste generation and production costs. Distillation columns recover >90% of the solvent, which is reused in subsequent batches.

Process Optimization

Kinetic studies using zirconium-based catalysts (e.g., Zr(Cp)₂(CF₃SO₃)₂·THF) demonstrate that esterification efficiency improves with equimolar reagent ratios and temperatures of 80°C. Continuous flow reactors enhance mixing and heat transfer, achieving 95% conversion in <2 hours.

Comparative Analysis of Preparation Methods

Q & A

Basic Research Questions

Q. How is Propan-2-yl 3,5-dinitrobenzoate synthesized, and what analytical methods are used to confirm its structure?

- Synthesis : The compound is typically prepared via esterification of 3,5-dinitrobenzoic acid with propan-2-ol under acidic catalysis (e.g., H₂SO₄). Reflux conditions and stoichiometric control are critical to maximize yield .

- Characterization :

- NMR/IR spectroscopy : Confirms ester bond formation (C=O stretch at ~1720 cm⁻¹ in IR) and aromatic nitro groups (asymmetric/symmetric NO₂ stretches at 1530–1350 cm⁻¹) .

- Melting point : Used as a preliminary purity check (e.g., methyl 3,5-dinitrobenzoate melts at 107–109°C; analogous esters follow similar trends) .

- X-ray crystallography : Resolves molecular geometry and packing in crystalline form .

Q. What is the role of this compound in derivatizing alcohols for identification?

- Methodology : The compound reacts with alcohols to form crystalline 3,5-dinitrobenzoate esters, which are easily isolated and characterized. This is performed under reflux with catalytic acid, followed by recrystallization .

- Application : Derivatives enhance melting point stability and enable structural confirmation via spectroscopic comparison to databases .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Chromatography : TLC (silica gel, hexane/ethyl acetate) or HPLC (C18 column, UV detection at 254 nm) identifies impurities .

- Elemental analysis : Validates empirical formula (e.g., C₁₀H₁₀N₂O₆) .

- Single-crystal X-ray diffraction : Provides unambiguous structural proof and identifies polymorphic variations .

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what are the implications for material design?

- Coordination behavior : The nitro and ester groups act as weak ligands, forming complexes with Cu(II), Co(II), and other metals. Spectroscopic techniques (EPR, UV-Vis) and X-ray crystallography reveal octahedral or square-planar geometries .

- Applications : Such complexes are studied for catalytic activity or magnetic properties, though steric hindrance from the propan-2-yl group may limit coordination sites .

Q. What methodologies enable enantiomeric resolution using this compound derivatives?

- Enantiomer enrichment : Hydrolysis of the ester under basic conditions yields 3,5-dinitrobenzoic acid and the parent alcohol. Chiral chromatography or crystallization resolves enantiomers, as demonstrated in pheromone studies .

- Case study : (−)-(R)-enantiomers were enriched via selective crystallization of dinitrobenzoate derivatives, enabling stereochemical analysis .

Q. What are the nonlinear optical (NLO) properties of this compound-based crystals?

- Second-harmonic generation (SHG) : Potassium 3,5-dinitrobenzoate (KDNB) exhibits SHG efficiency 1.2× greater than KDP, attributed to its non-centrosymmetric packing and electron-withdrawing nitro groups .

- Crystal engineering : Hydrogen bonding (e.g., C–H···O interactions) and π-stacking enhance dipole alignment, critical for NLO performance .

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

- Graph-set analysis : Etter’s rules classify interactions (e.g., R₂²(8) motifs for nitro-ester hydrogen bonds). These patterns predict stability and solubility .

- Thermal stability : Stronger hydrogen bonds correlate with higher melting points and reduced hygroscopicity, as seen in related dinitrobenzoate salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.